molecular formula C29H26N2O4 B464702 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide CAS No. 313499-82-0

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide

Cat. No.: B464702
CAS No.: 313499-82-0
M. Wt: 466.5g/mol
InChI Key: IKAVQFFPDAMPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of 2-methoxybenzoyl chloride: This is achieved by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with 4-aminobenzylamine to form the intermediate 2-methoxy-N-(4-aminobenzyl)benzamide.

    Coupling Reaction: The intermediate is further reacted with 4-(2-methoxybenzoylamino)benzyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Aromatic substitution reactions can occur, particularly electrophilic aromatic substitution due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-N-(4-{4-[(2-methoxybenzyl)amino]benzyl}phenyl)benzylamine.

    Substitution: Formation of brominated derivatives at the aromatic rings.

Scientific Research Applications

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(4-{4-[(2-hydroxybenzoyl)amino]benzyl}phenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-ethoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs

Properties

IUPAC Name

2-methoxy-N-[4-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-34-26-9-5-3-7-24(26)28(32)30-22-15-11-20(12-16-22)19-21-13-17-23(18-14-21)31-29(33)25-8-4-6-10-27(25)35-2/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVQFFPDAMPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.